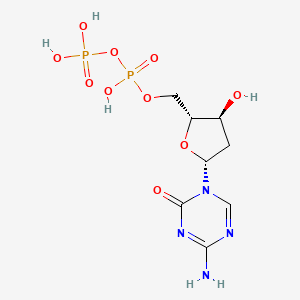
5-Aza-2'-deoxy Cytidine Diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-2’-deoxy Cytidine Diphosphate involves several steps. Initially, the compound is synthesized by replacing the carbon atom at the 5-position of cytosine with a nitrogen atom. This is achieved through a series of chemical reactions that include hydrolysis under alkaline conditions to remove acyl-oxygen protecting groups, followed by separation of diastereomeric compounds .
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy Cytidine Diphosphate typically involves the use of metabolically engineered Escherichia coli strains. These strains are genetically modified to enhance the production of deoxycytidine, a precursor of decitabine. The process includes the deletion of degradation enzymes and the enhancement of biosynthetic pathways to increase yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Aza-2’-deoxy Cytidine Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include cytidine deaminase, which inactivates the compound, and deoxycytidine kinase, which is essential for its activation . The conditions for these reactions vary but often involve specific pH levels and temperatures to optimize the reaction rates.
Major Products Formed
The major products formed from these reactions include various methylated and demethylated derivatives of the compound, which play a crucial role in its mechanism of action .
Applications De Recherche Scientifique
5-Aza-2’-deoxy Cytidine Diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a demethylating agent to study gene expression and epigenetic modifications.
Biology: It is used to investigate the role of DNA methylation in cellular processes and development.
Medicine: It is used in the treatment of hematological malignancies such as myelodysplastic syndrome and acute myeloid leukemia
Industry: It is used in the production of various pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 5-Aza-2’-deoxy Cytidine Diphosphate involves its incorporation into DNA, where it inhibits DNA methyltransferases. This inhibition leads to the demethylation of DNA, resulting in the reactivation of tumor suppressor genes that were previously silenced by methylation. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azacytidine: Another nucleoside analog that incorporates into both DNA and RNA, unlike 5-Aza-2’-deoxy Cytidine Diphosphate, which only incorporates into DNA.
Uniqueness
5-Aza-2’-deoxy Cytidine Diphosphate is unique in its ability to specifically inhibit DNA methylation without incorporating into RNA. This specificity makes it a valuable tool in epigenetic research and cancer therapy .
Propriétés
Formule moléculaire |
C8H14N4O10P2 |
|---|---|
Poids moléculaire |
388.17 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N4O10P2/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(21-6)2-20-24(18,19)22-23(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 |
Clé InChI |
BGNHEPWMEXMRMA-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
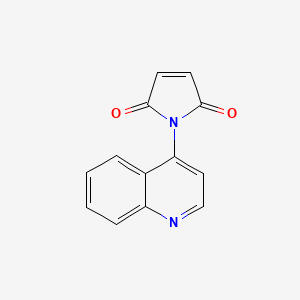
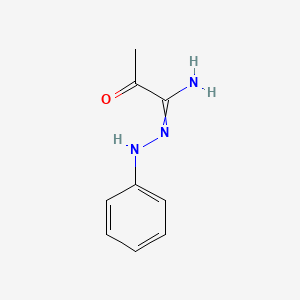
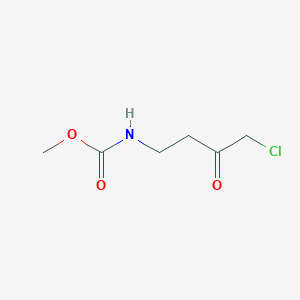
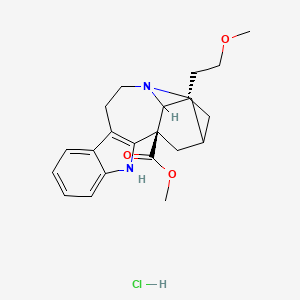
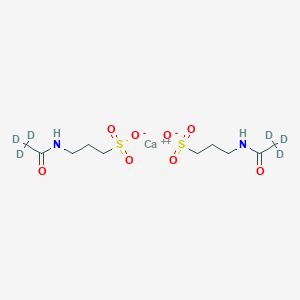
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
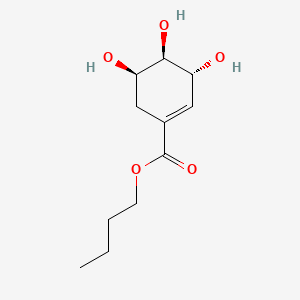
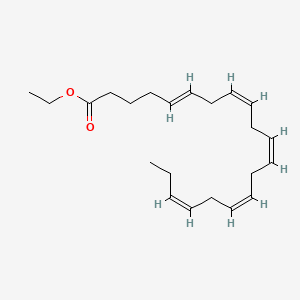
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
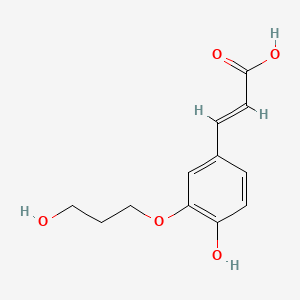
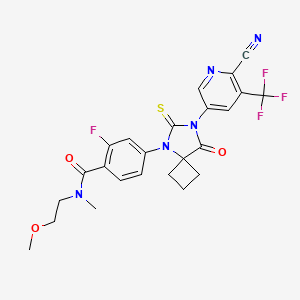
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
